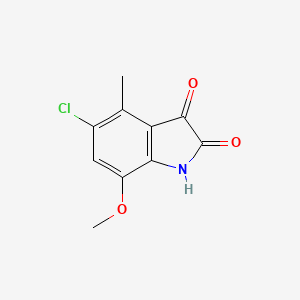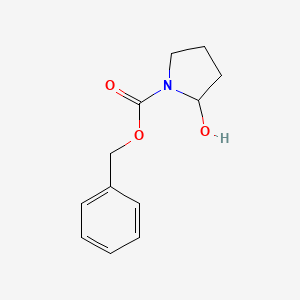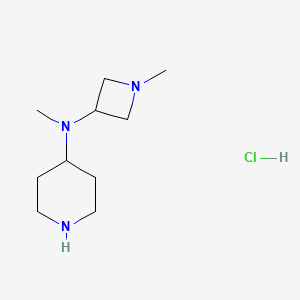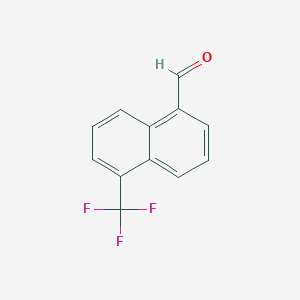![molecular formula C14H10O3 B11883866 4-Methoxy-6h-benzo[c]chromen-6-one CAS No. 39597-28-9](/img/structure/B11883866.png)
4-Methoxy-6h-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6h-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group attached to the chromen-6-one core, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6h-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition and oxidative aromatization to obtain the final product . Another method involves the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and one-pot synthetic methods is preferred to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the methoxy group and the chromen-6-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium peroxydisulfate and silver nitrate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while substitution reactions can produce various substituted chromen-6-one derivatives.
Applications De Recherche Scientifique
4-Methoxy-6h-benzo[c]chromen-6-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methoxy-6h-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, the compound may exert its effects by inhibiting the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of cellular signaling pathways . This can result in various biological effects, including anti-inflammatory and neuroprotective activities.
Comparaison Avec Des Composés Similaires
6H-benzo[c]chromen-6-one: The parent compound without the methoxy group.
Hydroxylated 6H-benzo[c]chromen-6-ones: Compounds with hydroxyl groups instead of the methoxy group.
Alkoxylated 6H-benzo[c]chromen-6-ones: Compounds with different alkoxy groups attached to the chromen-6-one core.
Uniqueness: 4-Methoxy-6h-benzo[c]chromen-6-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and provide distinct advantages in various applications compared to its analogs.
Propriétés
Numéro CAS |
39597-28-9 |
|---|---|
Formule moléculaire |
C14H10O3 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
4-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O3/c1-16-12-8-4-7-10-9-5-2-3-6-11(9)14(15)17-13(10)12/h2-8H,1H3 |
Clé InChI |
PSTHDFUNPRGLLR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)

![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)










